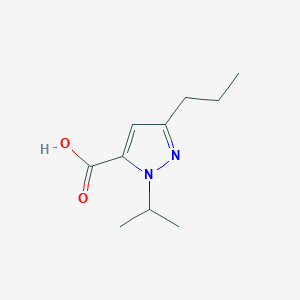

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid

Description

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-propan-2-yl-5-propylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H16N2O2/c1-4-5-8-6-9(10(13)14)12(11-8)7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

KKLGVNXSOPKVTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Pyrazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:

1-Phenyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a propan-2-yl group, which may affect its biological activity and chemical reactivity.

1-(Propan-2-YL)-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of a methyl group instead of a propyl group can influence the compound’s properties and applications.

The uniqueness of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substituents, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1368783-34-9, is a heterocyclic compound featuring a pyrazole ring with a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 196.25 g/mol

Structure : The compound consists of a propyl group at the 1-position, an isopropyl group at the 3-position, and a carboxylic acid at the 5-position of the pyrazole ring, which influences its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 1368783-34-9 |

| Molecular Weight | 196.25 g/mol |

| Molecular Formula | CHNO |

Synthesis

The synthesis of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Purification Techniques : Crystallization and chromatography are often employed to achieve high purity.

Biological Activities

Research indicates that 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid exhibits significant biological activity through various mechanisms:

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, it demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

In vitro studies have indicated that this compound can modulate pathways involved in cancer cell proliferation and apoptosis. Its interaction with specific enzymes may inhibit tumor growth and promote cancer cell death.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by forming hydrogen bonds with active sites on enzymes. The carboxylic acid group participates in ionic interactions, crucial for modulating enzyme activity .

The biological effects of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group interacts with enzyme active sites.

- Ionic Interactions : The carboxylic acid group enhances binding affinity to proteins.

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential applications of 1-(Propan-2-YL)-3-propyl-1H-pyrazole-5-carboxylic acid:

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models, suggesting that similar compounds may have therapeutic potential in treating inflammatory diseases .

- Antimicrobial Activity : Research on related compounds showed promising results against various bacterial strains, indicating that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.